molecular formula C13H12Br2N2O B025378 1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea CAS No. 102434-19-5

1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea

Cat. No.: B025378
CAS No.: 102434-19-5
M. Wt: 372.05 g/mol
InChI Key: KKRWNOZAVONGKE-UHFFFAOYSA-N
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Description

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with a 2-bromoethyl group and a 3-bromo-2-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- typically involves the reaction of 3-bromo-2-naphthylamine with 2-bromoethyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Types of Reactions:

    Substitution Reactions: Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

    Substitution: Azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation: Oxidized naphthyl derivatives.

    Reduction: Reduced ethyl and naphthyl derivatives.

Scientific Research Applications

Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and leading to various biological effects. The bromine atoms in the structure may facilitate binding to target proteins through halogen bonding interactions.

Comparison with Similar Compounds

  • Urea, 3-(2-chloroethyl)-1-(3-chloro-2-naphthyl)-
  • Urea, 3-(2-iodoethyl)-1-(3-iodo-2-naphthyl)-
  • Urea, 3-(2-fluoroethyl)-1-(3-fluoro-2-naphthyl)-

Comparison:

  • Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs.
  • The bromine-substituted compound may exhibit different biological activities and chemical reactivity due to the distinct electronic and steric effects of bromine compared to other halogens.

Properties

CAS No.

102434-19-5

Molecular Formula

C13H12Br2N2O

Molecular Weight

372.05 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea

InChI

InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18)

InChI Key

KKRWNOZAVONGKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br

102434-19-5

Synonyms

1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea

Origin of Product

United States

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